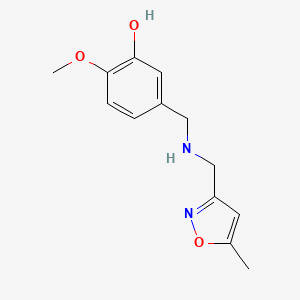

2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol

Description

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2-methoxy-5-[[(5-methyl-1,2-oxazol-3-yl)methylamino]methyl]phenol |

InChI |

InChI=1S/C13H16N2O3/c1-9-5-11(15-18-9)8-14-7-10-3-4-13(17-2)12(16)6-10/h3-6,14,16H,7-8H2,1-2H3 |

InChI Key |

ZEIGFGKVYHQVGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)CNCC2=CC(=C(C=C2)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol typically involves the reaction of 5-methylisoxazole with a suitable phenolic precursor. The process often includes:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Attachment of the phenolic group: The phenolic group is introduced via nucleophilic substitution reactions, often using methoxy-substituted phenols.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.

Substitution: The methoxy and phenolic groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include oxidized phenolic derivatives, reduced isoxazole compounds, and various substituted phenols and isoxazoles .

Scientific Research Applications

2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic and isoxazole groups can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure includes:

- Methoxy group : Enhances lipophilicity and influences electronic properties of the aromatic ring.

- 5-Methylisoxazole : A heterocyclic group associated with bioactivity and metabolic stability.

Key Analogs :

2-Methoxy-5-[(4-methoxyphenylimino)methyl]phenol (Compound 36): Replaces the isoxazole with a 4-methoxyphenylimino group. This analog exhibits a melting point of 112–114°C and was synthesized via Schiff base formation followed by reduction .

2-Methoxy-5-((phenylamino)methyl)phenol (Compound 2): Lacks the isoxazole ring but retains the phenolic and aminomethyl motifs. Its crystal structure reveals intermolecular hydrogen bonds involving the hydroxyl and amino groups .

5-Methoxy-2-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol (Synonym): Structurally identical to the target compound, highlighting its nomenclature variations .

Table 1: Structural and Physical Comparison

Hydrogen Bonding and Crystallography

The target compound’s hydroxyl and amino groups enable hydrogen bonding, critical for crystal packing and solubility. highlights that similar compounds form intramolecular O–H···N and intermolecular N–H···O bonds, stabilizing their crystal lattices . In contrast, silicon-containing analogs (e.g., 2-Methoxy-5-(methyl(3,4,5-trimethoxyphenyl)silyl)phenol) exhibit altered packing due to bulky substituents .

Biological Activity

2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol, with the CAS number 1241160-62-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by various research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₄N₂O₃

- Molecular Weight : 230.25 g/mol

- Structural Characteristics : The compound features a methoxy group, a phenolic structure, and an isoxazole moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 2-methoxyphenols. For instance, a study evaluated various derivatives for their Minimum Inhibitory Concentration (MIC) against bacterial strains:

| Compound | MIC (mg/mL) | Bacterial Strains |

|---|---|---|

| 2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol | TBD | E. coli, S. aureus |

| Reference Compound A | 0.0195 | E. coli |

| Reference Compound B | 0.0048 | Bacillus mycoides |

The compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of 2-methoxyphenols have been extensively studied. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation:

- Study Findings : A QSAR analysis revealed a strong correlation between the structural features of methoxyphenols and their COX-2 inhibitory activity.

- Cytotoxicity : The cytotoxicity was assessed using the MTT assay, where the compound showed lower cytotoxicity compared to other tested phenolic compounds .

The biological activities of 2-methoxyphenols are believed to be mediated through several mechanisms:

- Antioxidant Activity : The ability to scavenge free radicals is a crucial mechanism that contributes to both anti-inflammatory and antimicrobial effects.

- Enzyme Inhibition : Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.

- Cellular Uptake : The presence of the isoxazole group may enhance cellular uptake and bioavailability .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of various methoxyphenols demonstrated that derivatives of 2-methoxyphenol significantly inhibited the growth of E. coli with an MIC value comparable to established antibiotics.

Case Study 2: Anti-inflammatory Properties

In a controlled study involving RAW 264.7 macrophages, treatment with the compound resulted in a significant decrease in LPS-induced COX-2 expression levels, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.